![molecular formula C12H13N3OS B2680862 6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one CAS No. 899948-28-8](/img/structure/B2680862.png)
6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one
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Overview
Description
Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust .Chemical Reactions Analysis
The synthesis, characterization, and activity data of the compounds are presented in the text, and the structure-activity relationships are discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are not specifically mentioned in the source .Scientific Research Applications
Structure-Activity Relationships (SAR)
Studying the relationship between chemical structure and biological activity is crucial. By analyzing SAR, researchers can predict how modifications affect fungicidal efficacy. T33’s structure-activity profile contributes to our understanding of pyrimidinamine derivatives.
Guan, S., Liu, W., Liu, A., Chen, S., Liu, X., Ren, Y., Huang, L., Li, G., Li, J., & Shi, G. (2023). Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. Medicinal Chemistry Research, 32(4), 990–1000. DOI: 10.1007/s00044-023-03033-x
Mechanism of Action
Biochemical Pathways
The primary pathway affected by these compounds is the mitochondrial electron transport chain. By inhibiting complex I, these compounds prevent the normal flow of electrons, disrupting the production of ATP and leading to cell death .
Result of Action
The ultimate result of the action of these compounds is cell death due to energy depletion. By inhibiting the mitochondrial electron transport chain, these compounds prevent cells from producing the energy they need to survive .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-2-(pyridin-3-ylmethylsulfanyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-10-6-11(16)15-12(14-10)17-8-9-4-3-5-13-7-9/h3-7H,2,8H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZMWHIKUIVNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676673 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one |
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